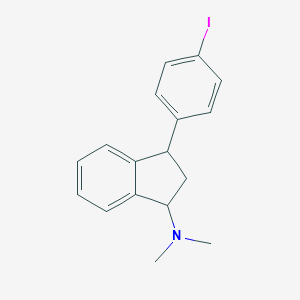
3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is a chemical compound with the molecular formula C17H18IN It is known for its unique structure, which includes an indanamine core substituted with a dimethylamino group and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable indanamine derivative, followed by N,N-dimethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The N,N-dimethylation step can be achieved using dimethylamine and a suitable base under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, may also be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of the aromatic ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or reduced aromatic compounds. Substitution reactions can introduce various functional groups, such as azides or thiols, into the molecule .
Applications De Recherche Scientifique
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodophenyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Indanamine: A simpler analog without the dimethylamino and iodophenyl groups.
N,N-Dimethyl-1-indanamine: Lacks the iodophenyl substitution.
3-(4-Iodophenyl)-1-indanamine: Does not have the N,N-dimethylamino group.
Uniqueness
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is unique due to the presence of both the N,N-dimethylamino and iodophenyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications. The iodophenyl group, in particular, enhances its reactivity and potential as a probe in biological studies .
Propriétés
Numéro CAS |
163076-45-7 |
|---|---|
Formule moléculaire |
C17H18IN |
Poids moléculaire |
363.24 g/mol |
Nom IUPAC |
3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H18IN/c1-19(2)17-11-16(12-7-9-13(18)10-8-12)14-5-3-4-6-15(14)17/h3-10,16-17H,11H2,1-2H3 |
Clé InChI |
JZWYVGORTNGZOM-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
SMILES canonique |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
Synonymes |
N,N-dimethyl-3-(4'-iodophenyl)-1-indanamine trans-DIPI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















